2-(4-(Trifluoromethoxy)phenyl)acetaldehyde
Overview
Description
Preparation Methods
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)acetaldehyde typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(Trifluoromethoxy)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial production methods for this compound are not well-documented, but it is likely that similar reduction processes are scaled up for larger quantities. The use of continuous flow reactors and other advanced techniques may also be employed to improve efficiency and yield.
Chemical Reactions Analysis
2-(4-(Trifluoromethoxy)phenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions include 2-(4-(Trifluoromethoxy)phenyl)acetic acid, 2-(4-(Trifluoromethoxy)phenyl)ethanol, and various substituted derivatives .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of trifluoromethoxy groups on biological activity.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)acetaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethoxy group is known to influence the compound’s electronic properties, which can affect its reactivity and interactions with biological molecules . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
2-(4-(Trifluoromethoxy)phenyl)acetaldehyde can be compared with other similar compounds, such as:
2-(4-(Trifluoromethyl)phenyl)acetaldehyde: This compound has a trifluoromethyl group instead of a trifluoromethoxy group. The presence of the trifluoromethoxy group in this compound imparts different electronic properties and reactivity.
4-(Trifluoromethoxy)benzaldehyde: This compound lacks the acetaldehyde group, making it less reactive in certain types of chemical reactions.
4-(Trifluoromethyl)benzaldehyde: Similar to 2-(4-(Trifluoromethyl)phenyl)acetaldehyde, but with different reactivity due to the absence of the acetaldehyde group
The unique combination of the trifluoromethoxy group and the acetaldehyde group in this compound makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDPLBOMIMEMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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